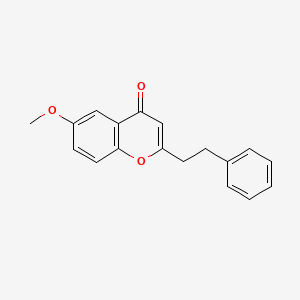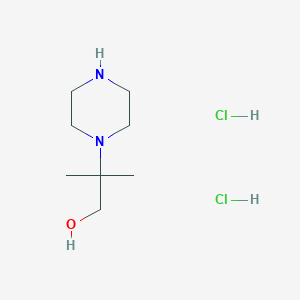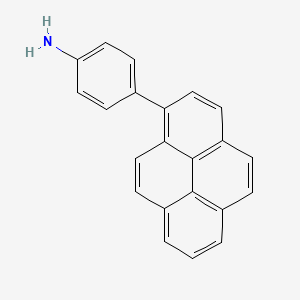![molecular formula C15H21ClN2O4S B3340770 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide CAS No. 872107-76-1](/img/structure/B3340770.png)
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide
Vue d'ensemble
Description
“N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C15H21ClN2O4S and a molecular weight of 360.86 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC1=C (C=C (C=C1)S (=O) (=O)N2CCCCCC2)NC (=O)CCl .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . As mentioned earlier, it has a molecular weight of 360.86 .Applications De Recherche Scientifique
Primary Target of Chloroacetamides in Research
Chloroacetamides, a class of compounds to which N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide belongs, have been extensively researched for their primary target enzyme inhibition properties. Studies have identified that these compounds severely impair the formation of very-long-chain fatty acids (VLCFAs) in various models, including green algae and seedlings of cucumber, barley, or leek. This inhibition of VLCFA synthesis, critical for cell membrane integrity and signaling, is considered the primary phytotoxic impact of chloroacetamides. The research underscores the potential of these compounds to elucidate the biochemistry of VLCFA formation and its implications in plant physiology and toxicology (Böger, Matthes, & Schmalfuss, 2000).
Azepane-based Compounds in Therapeutic Applications
The azepane moiety, integral to this compound, is a focal point in medicinal chemistry due to its structural diversity and pharmacological potential. Azepane-based compounds have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial effects. These compounds, over 20 of which have been FDA-approved, highlight the therapeutic versatility of the azepane ring structure. This research paves the way for the development of novel azepane-containing analogs with enhanced activity and lower toxicity, promising for various disease treatments (Zha et al., 2019).
Hepatotoxicity and Nephrotoxicity Mitigation
Research into the mitigation of hepatotoxicity and nephrotoxicity is crucial for drug safety. Studies on compounds like this compound contribute to understanding how chemical structures can influence toxicological outcomes. Investigations into the hepatoprotective and nephroprotective activities of various compounds, including flavonoids like chrysin, provide insights into counteracting the adverse effects of drugs and toxins on the liver and kidneys. This area of research is vital for developing safer pharmaceuticals and understanding the biochemical pathways involved in organ toxicity and protection (Pingili et al., 2019).
Mécanisme D'action
Orientations Futures
The future directions for the use of “N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. Further applications would depend on the results of such research.
Propriétés
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZHQYOHAZNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)

![8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B3340711.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)
![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)




